
N1-(2-Ethoxyphenyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Ethoxyphenyl)glycinamide hydrochloride is a biochemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of N1-(2-Ethoxyphenyl)glycinamide hydrochloride is represented by the formula C10H14N2O2 .Physical And Chemical Properties Analysis
N1-(2-Ethoxyphenyl)glycinamide hydrochloride is a solid powder . It has a molecular weight of 194.23 . Glycinamide hydrochloride, a related compound, has a pKa near the physiological pH (8.20 at 20°C), making it useful in cell culture work. Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M .Applications De Recherche Scientifique
Antinociceptive Activity in Pain Models N1-(2-Ethoxyphenyl)glycinamide hydrochloride has been studied for its potential antinociceptive activity. A related compound, N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), demonstrated effectiveness as a noncompetitive N-methyl-d-aspartate receptor antagonist. This compound showed promising results in in vitro and in vivo models of pain, such as inflammatory and neuropathic pain, indicating potential applications in pain management (Villetti et al., 2003).
Pharmaceutical Applications of Related Dendrimers Poly ethoxy ethyl glycinamide (PEE-G) dendrimers, which share a structural relationship with N1-(2-Ethoxyphenyl)glycinamide hydrochloride, have been designed for pharmaceutical applications. These dendrimers exhibit high stability, high aqueous solubility, low cytotoxicity, low immunogenicity, and low in vivo toxicity, making them suitable for developing dendrimer-based drug candidates (Toms et al., 2016).
Role in Nanofiltration Membrane Development In the development of nanofiltration membranes, a first generation of amine-terminated aramide dendrimers has been covalently attached to polyamide active layers of commercially available nanofiltration membranes. This modification, which involves structures related to N1-(2-Ethoxyphenyl)glycinamide hydrochloride, demonstrates the potential of such compounds in improving membrane performance (Saenz de Jubera et al., 2013).
Supramolecular Polymer Hydrogel Formation The polymerization of glycinamide-conjugated monomers, closely related to N1-(2-Ethoxyphenyl)glycinamide hydrochloride, has been shown to facilitate the formation of a supramolecular polymer hydrogel. This hydrogel exhibits characteristics like mechanical strength, stability, thermoplastic processability, and self-reparability, highlighting its potential in various applications including biomedical fields (Dai et al., 2015).
Safety and Hazards
N1-(2-Ethoxyphenyl)glycinamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
2-amino-N-(2-ethoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYCMRWKUVVOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Ethoxyphenyl)glycinamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

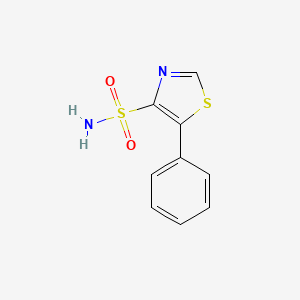
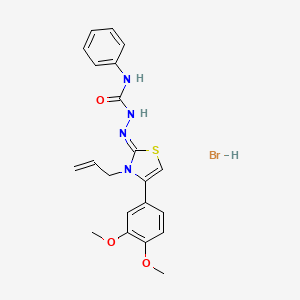

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)
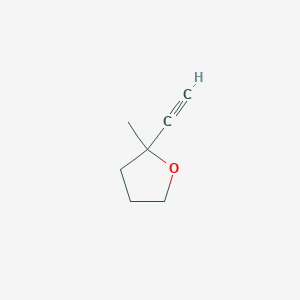
![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)
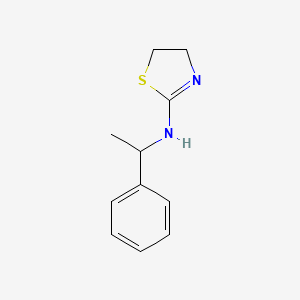
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2930655.png)
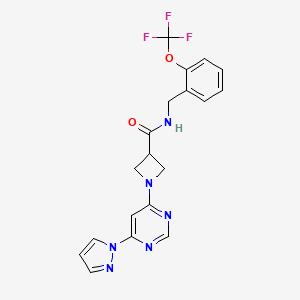
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)
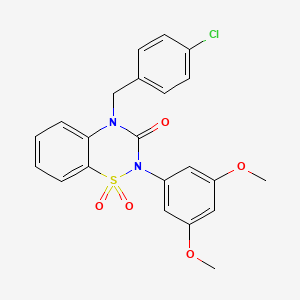

![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)
![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)